molecular formula C21H31BrP2 B14271428 [6-(Diphenylphosphanyl)hexyl](trimethyl)phosphanium bromide CAS No. 138710-69-7

[6-(Diphenylphosphanyl)hexyl](trimethyl)phosphanium bromide

Cat. No.: B14271428
CAS No.: 138710-69-7
M. Wt: 425.3 g/mol
InChI Key: YESVLFBAIKFACJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diphenylphosphanyl)hexylphosphanium bromide is a complex organophosphorus compound It features a phosphanyl group attached to a hexyl chain, which is further connected to a trimethylphosphanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diphenylphosphanyl)hexylphosphanium bromide typically involves the reaction of diphenylphosphine with a hexyl halide, followed by the introduction of a trimethylphosphanium group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: Reaction of diphenylphosphine with hexyl bromide in the presence of a base such as sodium hydride to form 6-(diphenylphosphanyl)hexyl bromide.

    Step 2: Quaternization of the phosphanyl group with trimethylphosphine to yield the final product.

Industrial Production Methods

Industrial production of 6-(Diphenylphosphanyl)hexylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Diphenylphosphanyl)hexylphosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

6-(Diphenylphosphanyl)hexylphosphanium bromide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphine ligand.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Diphenylphosphanyl)hexylphosphanium bromide involves its interaction with molecular targets through its phosphanyl and phosphanium groups. These interactions can influence various biochemical pathways, including:

    Ligand Binding: The compound can act as a ligand, binding to metal centers in coordination complexes.

    Catalysis: It can facilitate catalytic reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with similar applications in catalysis.

    Hexylphosphine: Another phosphine compound with a hexyl chain, but lacking the trimethylphosphanium group.

    Trimethylphosphine: A simpler phosphine compound used in various chemical reactions.

Uniqueness

6-(Diphenylphosphanyl)hexylphosphanium bromide is unique due to its combination of a diphenylphosphanyl group with a hexyl chain and a trimethylphosphanium group. This unique structure imparts specific chemical properties and reactivity, making it valuable in specialized applications.

Properties

CAS No.

138710-69-7

Molecular Formula

C21H31BrP2

Molecular Weight

425.3 g/mol

IUPAC Name

6-diphenylphosphanylhexyl(trimethyl)phosphanium;bromide

InChI

InChI=1S/C21H31P2.BrH/c1-23(2,3)19-13-5-4-12-18-22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3;1H/q+1;/p-1

InChI Key

YESVLFBAIKFACJ-UHFFFAOYSA-M

Canonical SMILES

C[P+](C)(C)CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.